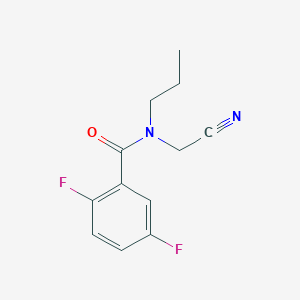
N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with two fluorine atoms at the 2 and 5 positions, a propyl group, and a cyanomethyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide can be achieved through several methods. One common approach involves the reaction of 2,5-difluorobenzoyl chloride with N-propylamine to form the corresponding amide. This intermediate is then reacted with cyanomethylating agents such as bromoacetonitrile under basic conditions to introduce the cyanomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Similar structure but with a chlorine atom instead of fluorine.
N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide: Contains a trifluoromethyl group instead of difluoro substitution.
N-(cyanomethyl)isoquinolinium salts: Isoquinoline ring instead of benzene .
Uniqueness
N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both fluorine and cyanomethyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2,5-difluoro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-2-6-16(7-5-15)12(17)10-8-9(13)3-4-11(10)14/h3-4,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWLXUTTZEMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B2497518.png)


![7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2497521.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)
![N'-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2497530.png)


![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

